molecular formula C9H5FO2S B175314 6-Fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 142329-23-5

6-Fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B175314
CAS No.: 142329-23-5
M. Wt: 196.2 g/mol
InChI Key: KAIFCLLXRYSWNU-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5FO2S. It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 6th position and a carboxylic acid group is attached at the 2nd position.

Properties

IUPAC Name

6-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIFCLLXRYSWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407097
Record name 6-fluorobenzo[b]thiophene-2-carboxylic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142329-23-5
Record name 6-Fluorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142329-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-benzothiophene-2-carboxylic acid
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Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reflux (~78°C for ethanol) ensures complete ester cleavage.

  • Base Strength : 2.5 N NaOH provides sufficient alkalinity without side reactions.

  • Workup : Acidification to pH 1 ensures protonation of the carboxylate, while ethyl acetate extraction minimizes product loss.

Table 1: Hydrolysis Reaction Parameters

ParameterValue
Starting MaterialEthyl ester (6.10 g)
SolventEthanol (60 mL)
Base2.5 N NaOH (50 mL)
Reaction Time1 hour (reflux)
Yield5.27 g (86%)

This method’s efficiency stems from the ester’s susceptibility to hydrolysis, though scalability is limited by the need for stoichiometric base and prolonged heating.

Cyclization of 4-Chloro-2-fluorobenzaldehyde with Ethyl Thioglycolate

A cyclization-based route, adapted from procedures for analogous benzo[b]thiophenes, begins with 4-chloro-2-fluorobenzaldehyde and ethyl thioglycolate. Under nitrogen, these reactants combine with triethylamine (3 eq.) in anhydrous DMSO at 80°C for 2 hours, followed by overnight stirring at room temperature. The mixture is quenched in ice-water, and the precipitated solid is filtered and dried. Subsequent hydrolysis of the ethyl ester group (as in Section 1) yields the carboxylic acid.

Mechanistic Insights

  • Thio-Michael Addition : Ethyl thioglycolate’s thiolate attacks the aldehyde’s carbonyl, forming a thiohemiacetal intermediate.

  • Cyclization : Intramolecular nucleophilic aromatic substitution (SNAr) displaces chlorine, forming the benzo[b]thiophene core.

  • Ester Hydrolysis : Base-mediated cleavage converts the ethyl ester to the carboxylic acid.

Table 2: Cyclization Reaction Parameters

ParameterValue
Aldehyde4-Chloro-2-fluorobenzaldehyde
Thiol ComponentEthyl thioglycolate
SolventDMSO
BaseTriethylamine
Temperature80°C (2 h) → RT (overnight)
Key IntermediateEthyl 6-fluorobenzo[b]thiophene-2-carboxylate

This method’s modularity allows fluorine incorporation at the 6-position via strategic aldehyde substitution, though DMSO’s high boiling point complicates solvent removal.

Multi-Step Halogenation-Carboxylation Approach

A less direct route involves sequential halogenation and carboxylation of a benzo[b]thiophene precursor. While specific protocols for the 6-fluoro derivative are scarce, analogous syntheses of 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid provide a conceptual framework. Key steps include:

  • Bromination : Treating benzo[b]thiophene with bromine under catalytic conditions.

  • Fluorination : Electrophilic fluorination using Selectfluor or DAST.

  • Carboxylation : Lithiation followed by quench with CO2 or using halogenated carboxylates.

Challenges and Adaptations

  • Regioselectivity : Fluorination at the 6-position requires directing groups or steric control.

  • Carboxylation Efficiency : Direct C–H carboxylation remains low-yielding, necessitating pre-functionalized intermediates.

Table 3: Halogenation-Carboxylation Parameters

StepReagents/Conditions
BrominationBr2, FeCl3, CH2Cl2, 0°C
FluorinationSelectfluor, MeCN, 60°C
Carboxylationn-BuLi, CO2, THF, –78°C

This method’s complexity limits industrial application but offers flexibility for introducing diverse substituents.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityPurityKey Advantage
Base Hydrolysis86ModerateHigh (99%+)Simplicity, fewer steps
Cyclization70–75HighModerateModular aldehyde substitution
Halogenation40–50LowVariableSubstituent flexibility

The base hydrolysis route excels in yield and simplicity, making it preferred for bulk synthesis. Cyclization offers scalability but requires optimizing solvent and base combinations. Halogenation-carboxylation, while versatile, suffers from low efficiency and is reserved for specialized applications.

Structural and Spectroscopic Characterization

Post-synthesis analysis confirms product identity:

  • 1H NMR (DMSO-d6): δ 7.35 (dt, J = 2.6, 9.0 Hz), 7.97 (dd, J = 9.6, 2.6 Hz), 8.05 (dd, J = 9.0, 5.4 Hz), 8.11 (s).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1524 cm⁻¹ (aromatic C=C), 1256 cm⁻¹ (C–F).

Fluorine’s electronegativity deshields adjacent protons, splitting NMR signals into distinct multiplets. The carboxylic acid’s IR absorption correlates with its dimeric hydrogen-bonded structure.

Industrial and Environmental Considerations

Large-scale production favors the cyclization method due to its compatibility with continuous flow reactors. However, DMSO’s environmental impact necessitates solvent recycling systems. Hydrolysis generates aqueous waste containing NaCl, requiring neutralization before disposal .

Chemical Reactions Analysis

6-Fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The carboxylic acid group can also form ionic bonds with amino acid residues in proteins, affecting the compound’s overall activity .

Comparison with Similar Compounds

6-Fluorobenzo[b]thiophene-2-carboxylic acid can be compared with other fluorinated benzo[b]thiophene derivatives, such as:

Biological Activity

6-Fluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₅FO₂S
  • Structural Features : The compound features a fluorine atom at the 6th position of the benzo[b]thiophene ring and a carboxylic acid group at the 2nd position, which influences its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of BDK : The compound acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), which regulates the phosphorylation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). By inhibiting BDK, it enhances BCKDC activity, leading to increased catabolism of branched-chain amino acids (BCAAs) and reduced plasma BCAA levels.
  • Protein Interactions : Research indicates that compounds similar to 6-fluorobenzo[b]thiophene derivatives can form complexes with proteins involved in cancer pathways, such as MITF and Mcl-1. These interactions may lead to apoptosis in cancer cells, particularly in breast cancer models .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is often compared to other benzo[b]thiophene derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies:

  • Cell Line Studies : In vitro studies using the MDA-MB-231 breast cancer cell line demonstrated that this compound can inhibit cell growth and induce apoptosis through intrinsic pathways. This suggests its potential as a therapeutic agent in treating triple-negative breast cancer .
  • Mechanistic Insights : The compound's ability to modulate protein interactions involved in cell survival and proliferation further supports its role in cancer therapy. For instance, inhibiting proteins like Mcl-1 can sensitize cancer cells to apoptosis .

Research Findings and Case Studies

StudyFindings
Study on BDK InhibitionDemonstrated that this compound inhibits BDK, enhancing BCAA catabolism.
Antimicrobial ActivityShowed effectiveness against drug-resistant strains of Staphylococcus aureus, suggesting potential for antibiotic development .
Anticancer MechanismsInduced apoptosis in MDA-MB-231 cells via interactions with MITF and Mcl-1 proteins .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Fluorobenzo[b]thiophene-2-carboxylic acid in academic settings?

  • Methodology : A common approach involves nucleophilic substitution and intramolecular cyclization. For example, 2-fluoro-4-halogenobenzaldehyde reacts with ethyl thioglycolate under basic conditions to form ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, followed by saponification with NaOH to yield the carboxylic acid .
  • Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Control reaction temperature (80–120°C) to avoid side reactions.
  • Purify intermediates via column chromatography to ensure high yields (>75%).

Q. How does fluorine substitution at the 6-position affect electronic properties and reactivity?

  • Mechanistic Insights : Fluorine's strong electronegativity withdraws electron density, reducing the aromatic ring's electron-richness. This enhances electrophilic substitution resistance while increasing hydrogen-bonding potential with biomolecules (e.g., kinases or tau proteins) .
  • Experimental Data :

PropertyThis compoundNon-fluorinated Analog
pKa (COOH)~3.1~2.8
LogP1.82.3
Binding Affinity (tau protein)IC50 = 12 µMIC50 > 50 µM

Q. Which spectroscopic techniques are critical for structural validation?

  • Protocols :

  • 1H/13C NMR : Confirm fluorine-induced deshielding (e.g., downfield shifts for protons near fluorine).
  • IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1680 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (MW = 196.20 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in decarboxylative coupling reactions?

  • Case Study : Density Functional Theory (DFT) calculations reveal that AgCl (generated during Pd-catalyzed reactions) π-coordinates with the carboxyl group, lowering the energy barrier for CO₂ dissociation. Fluorine's steric and electronic effects further stabilize transition states .
  • Recommendations :

  • Use Gaussian09 with B3LYP/6-31G* basis sets to model transition states.
  • Compare activation energies for 6-fluoro vs. non-fluorinated analogs.

Q. What strategies minimize side reactions during saponification of ethyl 6-fluorobenzo[b]thiophene-2-carboxylate?

  • Experimental Design :

  • Condition Optimization : Use NaOH/EtOH at 60°C for 4 hours to avoid ester hydrolysis competing with decarboxylation.
  • Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Monitoring : Track progress via TLC (eluent: hexane/ethyl acetate, 3:1) .

Q. How does fluorination position influence anti-aggregation activity in neurodegenerative models?

  • Biological Data :

  • 6-Fluoro vs. 6,7-Difluoro Analogs : Mono-fluorination at the 6-position reduces tau fibril formation by 40% (IC50 = 12 µM), while 6,7-difluoro derivatives show enhanced anti-fibril activity (IC50 = 8 µM) due to dual fluorine-induced protein binding .
  • Assay Protocol :

Incubate tau protein (2 µM) with compound (10–50 µM) in PBS (pH 7.4) at 37°C for 72 hours.

Quantify fibrils via thioflavin-T fluorescence (λex = 440 nm, λem = 490 nm).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluorobenzo[b]thiophene-2-carboxylic acid
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6-Fluorobenzo[b]thiophene-2-carboxylic acid

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